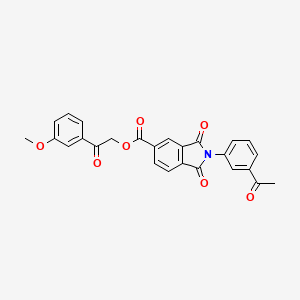![molecular formula C19H17ClN4O3 B3481184 N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3481184.png)
N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Overview
Description
N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound characterized by its complex molecular structure It features a benzamide core substituted with a 3-chlorophenyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloroaniline, 4-nitrobenzaldehyde, and 3,5-dimethylpyrazole.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide may involve optimized versions of the above synthetic routes, focusing on scalability, cost-efficiency, and environmental considerations. Catalysts and automated reactors are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the nitro group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, influencing reaction selectivity and efficiency.
Material Science: Potential use in the development of advanced materials due to its unique structural properties.
Biology
Biological Probes: Utilized in the design of molecular probes for studying biological pathways and interactions.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Drug Delivery: Studied for its ability to enhance the delivery and efficacy of other therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymers: Incorporated into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to active sites, modulating biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide: Lacks the nitro group, resulting in different reactivity and biological activity.
N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)methyl]benzamide: Contains an amino group instead of a nitro group, altering its chemical and biological properties.
Uniqueness
N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct reactivity and potential for diverse applications. Its combination of structural elements makes it a versatile compound for research and industrial use.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-12-18(24(26)27)13(2)23(22-12)11-14-6-8-15(9-7-14)19(25)21-17-5-3-4-16(20)10-17/h3-10H,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPBDWRFDULSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3481102.png)
![3-[(2-Methoxyphenyl)methyl]-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B3481106.png)


![5-[(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B3481136.png)
![2-[5-(4-bromophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid](/img/structure/B3481140.png)
![METHYL N-{[4-(QUINOLIN-8-YLOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE](/img/structure/B3481146.png)
![N-[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B3481150.png)
![N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]-2-chlorobenzamide](/img/structure/B3481152.png)
![8-(phenylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3481158.png)

![ethyl (4-bromo-2-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B3481176.png)
![(4E)-1-(4-bromophenyl)-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B3481194.png)
![2-[(4-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3481195.png)
